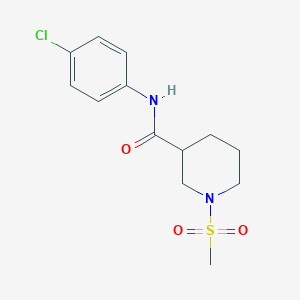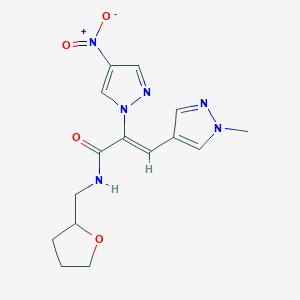![molecular formula C16H25NO2 B5279953 4-(2-ETHYLPIPERIDINO)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B5279953.png)
4-(2-ETHYLPIPERIDINO)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethylpiperidino)-1-oxaspiro[45]dec-3-en-2-one is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehydes, leading to a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve high-yield and cost-effective synthesis routes. For instance, the use of Suzuki coupling reactions has been reported for the synthesis of similar spirocyclic derivatives . This method involves the coupling of boronic acids with halogenated intermediates, followed by deprotection steps to yield the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
- 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
4-(2-Ethylpiperidino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of the piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-13-8-4-7-11-17(13)14-12-15(18)19-16(14)9-5-3-6-10-16/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEWJLLRPFPNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5279872.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5279875.png)


![[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B5279912.png)
![1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea](/img/structure/B5279913.png)

![N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5279945.png)
![ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5279957.png)
![N-cyclopropyl-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2-piperazinecarboxamide](/img/structure/B5279964.png)
![N-[(1R,3R)-3-aminocyclopentyl]-1-(4-hydroxycyclohexyl)-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B5279968.png)

![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5279974.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5279977.png)
